molecular formula C7H10N2O3 B13076355 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13076355
M. Wt: 170.17 g/mol
InChI Key: OZWZWUCASQDJTF-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butan-2-yl group attached to the oxadiazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The hydrogen atoms on the oxadiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine: This compound has potential applications in biology and medicine due to its ability to interact with biological targets. It can be used in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents. Its derivatives have shown promising activity in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • 5-(Butan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(Butan-2-yl)-1,2,3-triazole-4-carboxylic acid
  • 5-(Butan-2-yl)-1,2,4-thiadiazole-3-carboxylic acid

Comparison: Compared to these similar compounds, 5-(Butan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the specific positioning of the nitrogen and oxygen atoms in the oxadiazole ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of the oxygen atom in the 1,2,4-oxadiazole ring can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-butan-2-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-3-4(2)6-8-5(7(10)11)9-12-6/h4H,3H2,1-2H3,(H,10,11)

InChI Key

OZWZWUCASQDJTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NO1)C(=O)O

Origin of Product

United States

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